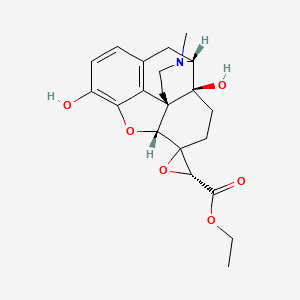

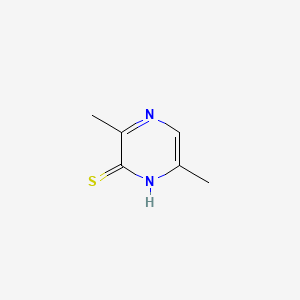

![molecular formula C7H5NO2S B1230395 4H-Thieno[3,2-b]pyrrol-5-carbonsäure CAS No. 39793-31-2](/img/structure/B1230395.png)

4H-Thieno[3,2-b]pyrrol-5-carbonsäure

Übersicht

Beschreibung

D-Amino Acid Oxidase Inhibitors are compounds that inhibit the activity of the enzyme D-Amino Acid Oxidase. This enzyme is responsible for the oxidative deamination of D-amino acids, converting them into corresponding α-keto acids, ammonia, and hydrogen peroxide . Inhibition of this enzyme has potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia .

Wissenschaftliche Forschungsanwendungen

D-Aminosäure-Oxidase-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von D-Aminosäure-Oxidase-Inhibitoren beinhaltet die Hemmung des Enzyms D-Aminosäure-Oxidase. Dieses Enzym katalysiert die oxidative Desaminierung von D-Aminosäuren, und seine Hemmung führt zu erhöhten Spiegeln von D-Aminosäuren wie D-Serin . D-Serin wirkt als Co-Agonist von N-Methyl-D-Aspartat-Rezeptoren, die an der synaptischen Plastizität und den kognitiven Funktionen beteiligt sind . Durch die Hemmung des Enzyms verstärken diese Inhibitoren die Funktion dieser Rezeptoren und haben potenzielle therapeutische Wirkungen bei neurologischen Erkrankungen .

Ähnliche Verbindungen:

Natriumbenzoat: Ein bekannter D-Aminosäure-Oxidase-Inhibitor, der in klinischen Studien vielversprechend bei der Behandlung von Schizophrenie gezeigt hat.

Luvadaxistat (TAK-831): Ein weiterer potenter Inhibitor, der hinsichtlich seiner Auswirkungen auf die kognitive Funktion bei Schizophrenie untersucht wurde.

Verbindung 30 (CPD30): Ein neuartiger Inhibitor, der in Tiermodellen kognitionsfördernde Effekte gezeigt hat.

Einzigartigkeit: D-Aminosäure-Oxidase-Inhibitoren sind einzigartig in ihrer Fähigkeit, das Enzym D-Aminosäure-Oxidase spezifisch anzugreifen, was zu erhöhten Spiegeln von D-Aminosäuren wie D-Serin führt. Diese Spezifität macht sie zu wertvollen Werkzeugen für die Untersuchung der Rolle von D-Aminosäuren in verschiedenen physiologischen Prozessen und für die Entwicklung neuer therapeutischer Strategien für neurologische Erkrankungen .

Wirkmechanismus

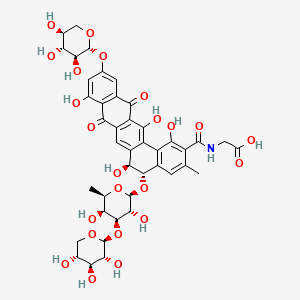

Target of Action

The primary targets of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid are D-amino acid oxidase (DAO) and lysine-specific demethylases (KDM1A and LSD1) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . KDM1A and LSD1 are enzymes that regulate DNA methylation .

Mode of Action

4H-thieno[3,2-b]pyrrole-5-carboxylic acid acts as an inhibitor of its target enzymes. It inhibits DAO in a moderately potent manner . It also inhibits KDM1A and LSD1, which regulate DNA methylation . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of DAO by 4H-thieno[3,2-b]pyrrole-5-carboxylic acid affects the oxidation of D-amino acids . This can lead to an accumulation of D-amino acids and a decrease in the corresponding keto acids .

The inhibition of KDM1A and LSD1 affects the regulation of DNA methylation . These enzymes are involved in the demethylation of lysine residues in histones, a key factor in the regulation of gene transcription . Their inhibition can therefore affect gene expression .

Result of Action

The inhibition of DAO by 4H-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to changes in the levels of D-amino acids and their corresponding keto acids . The inhibition of KDM1A and LSD1 can affect gene expression, potentially leading to changes in cellular function .

Biochemische Analyse

Biochemical Properties

4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. . The compound acts as an inhibitor of KDM1A, thereby influencing gene transcription. Additionally, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid has shown activity against the RNA-dependent RNA polymerase of hepatitis C virus, making it a potential antiviral agent .

Cellular Effects

The effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the activity of D-amino acid oxidase (DAO) in CHO cells, which leads to an increase in D-serine levels . This inhibition can impact cell signaling pathways, particularly those involving N-methyl-D-aspartate (NMDA) receptors. Furthermore, the compound’s interaction with KDM1A affects gene expression by altering the methylation status of histones, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of KDM1A, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from lysine residues on histones, leading to changes in gene expression. Additionally, the compound’s inhibition of DAO results in elevated levels of D-serine, which acts as a co-agonist for NMDA receptors, thereby modulating synaptic transmission and neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of KDM1A and DAO, resulting in prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM1A and DAO without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as KDM1A and DAO, influencing the methylation status of histones and the levels of D-serine, respectively . These interactions affect metabolic flux and the levels of various metabolites, thereby impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be cell-permeable, allowing it to enter cells and exert its effects . Once inside the cell, it can interact with various biomolecules and accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with KDM1A and influences gene expression . Additionally, its presence in the cytoplasm allows it to inhibit DAO and modulate cellular metabolism . The targeting signals and post-translational modifications that direct the compound to specific compartments are still being studied to fully understand its subcellular dynamics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Amino Acid Oxidase Inhibitors often involves the creation of small polar molecules that can interact with the active site of the enzyme. One approach involves the use of aromatic substituents and acidic headgroups, which are systematically varied to optimize inhibitory activity .

Industrial Production Methods: Industrial production methods for these inhibitors typically involve large-scale organic synthesis techniques, including the use of high-throughput screening to identify potent inhibitors. The process may also involve the use of computational platforms to design and optimize the inhibitors .

Analyse Chemischer Reaktionen

Reaktionstypen: D-Aminosäure-Oxidase-Inhibitoren unterliegen in erster Linie oxidativen Desaminierungsreaktionen, die durch das Enzym D-Aminosäure-Oxidase katalysiert werden. Diese Reaktion beinhaltet den Transfer eines Hydrids vom Substrat zum Flavin-Adenin-Dinukleotid (FAD)-Cofaktor, gefolgt von der Reoxidation des Flavins durch molekularen Sauerstoff .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind D-Aminosäuren als Substrate und molekularer Sauerstoff als Oxidationsmittel. Die Reaktionsbedingungen umfassen typischerweise physiologischen pH-Wert und Temperatur, um die natürliche Umgebung des Enzyms nachzuahmen .

Hauptprodukte: Die Hauptprodukte der oxidativen Desaminierungsreaktion sind α-Ketosäuren, Ammoniak und Wasserstoffperoxid .

Vergleich Mit ähnlichen Verbindungen

Sodium Benzoate: A known D-Amino Acid Oxidase Inhibitor that has shown promise in clinical trials for treating schizophrenia.

Luvadaxistat (TAK-831): Another potent inhibitor that has been studied for its effects on cognitive function in schizophrenia.

Compound 30 (CPD30): A novel inhibitor that has demonstrated cognitive enhancement effects in animal models.

Uniqueness: D-Amino Acid Oxidase Inhibitors are unique in their ability to specifically target the enzyme D-Amino Acid Oxidase, leading to increased levels of D-amino acids such as D-serine. This specificity makes them valuable tools for studying the role of D-amino acids in various physiological processes and for developing new therapeutic strategies for neurological disorders .

Eigenschaften

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHDSACGRKBACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406887 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39793-31-2 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

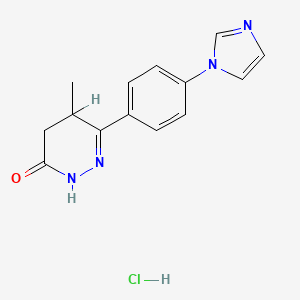

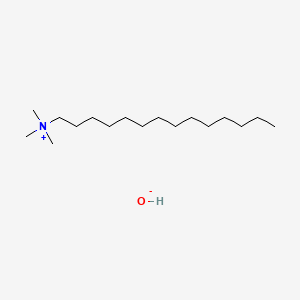

![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)

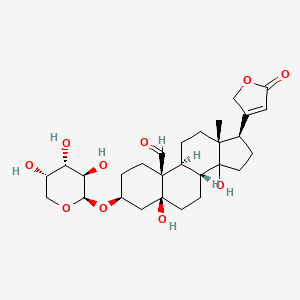

![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)